molecular formula C14H12N4O4 B15043248 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B15043248
M. Wt: 300.27 g/mol
InChI Key: SPFSZOZBGDUFQH-CXUHLZMHSA-N
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Description

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products include oxides of the original compound.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the presence of functional groups like the nitro and methoxy groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and nitro groups can enhance its reactivity and potential as a pharmacological agent compared to similar compounds.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12N4O4/c1-22-13-3-2-10(8-12(13)18(20)21)9-16-17-14(19)11-4-6-15-7-5-11/h2-9H,1H3,(H,17,19)/b16-9+

InChI Key

SPFSZOZBGDUFQH-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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